[1-(2,4-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]benzylamine

Kinase inhibitor GPCR allosteric modulator target selectivity

[1-(2,4-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]benzylamine (CAS 393784-36-6; molecular formula C20H19N5; MW 329.4 g/mol) belongs to the pyrazolo[4,5-e]pyrimidine class, a privileged fused heterocyclic scaffold widely exploited in kinase inhibitor and CNS-targeted drug discovery programs. The compound features a 2,4-dimethylphenyl substituent at N1 and a benzylamine group at C4 of the pyrazolo[4,5-e]pyrimidine core.

Molecular Formula C20H19N5
Molecular Weight 329.4 g/mol
Cat. No. B11212690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-(2,4-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]benzylamine
Molecular FormulaC20H19N5
Molecular Weight329.4 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)N2C3=NC=NC(=C3C=N2)NCC4=CC=CC=C4)C
InChIInChI=1S/C20H19N5/c1-14-8-9-18(15(2)10-14)25-20-17(12-24-25)19(22-13-23-20)21-11-16-6-4-3-5-7-16/h3-10,12-13H,11H2,1-2H3,(H,21,22,23)
InChIKeyOAEJYIJHAYELNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[1-(2,4-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]benzylamine – Core Scaffold Identity, Physicochemical Profile, and Procurement-Relevant Specifications


[1-(2,4-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]benzylamine (CAS 393784-36-6; molecular formula C20H19N5; MW 329.4 g/mol) belongs to the pyrazolo[4,5-e]pyrimidine class, a privileged fused heterocyclic scaffold widely exploited in kinase inhibitor and CNS-targeted drug discovery programs . The compound features a 2,4-dimethylphenyl substituent at N1 and a benzylamine group at C4 of the pyrazolo[4,5-e]pyrimidine core. This specific substitution pattern places it in close structural proximity to the well-characterized mGluR4 positive allosteric modulator VU0080241 (CAS 393845-24-4), which shares the identical N1-(2,4-dimethylphenyl)-pyrazolo[4,5-e]pyrimidine core but bears a 3-methylpiperidin-1-yl group at C4 in place of the benzylamine moiety . The pyrazolo[4,5-e]pyrimidine regioisomer is less extensively explored than the related pyrazolo[1,5-a]pyrimidine and pyrazolo[3,4-d]pyrimidine scaffolds, which have been extensively characterized as CDK2 and SRC kinase inhibitors, respectively [1][2].

[1-(2,4-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]benzylamine – Why In-Class Analogs Cannot Be Interchanged Without Risk of Divergent Target Engagement


Pyrazolo-pyrimidine scaffolds exhibit profound sensitivity to both regioisomeric core identity and peripheral substitution pattern, making generic substitution among in-class compounds unreliable. The pyrazolo[4,5-e]pyrimidine core of the target compound is structurally and electronically distinct from the more common pyrazolo[1,5-a]pyrimidine (CDK2-targeting) and pyrazolo[3,4-d]pyrimidine (SRC/mGluR4-targeting) regioisomers, with each core conferring different hinge-binding geometry in kinase ATP pockets [1]. Within the same pyrazolo[4,5-e]pyrimidine core family, the C4 substituent exerts a decisive influence on target selectivity: VU0080241, bearing a 3-methylpiperidine at C4, is a confirmed mGluR4 positive allosteric modulator (EC50 = 4.6 μM), whereas the target compound's C4 benzylamine group introduces distinct hydrogen-bonding capacity (secondary amine donor), conformational flexibility, and π-stacking potential that would be predicted to redirect target engagement toward kinase ATP-binding sites rather than the mGluR4 allosteric pocket [2]. Even among benzylamine-substituted pyrazolo-pyrimidines, the 2,4-dimethylphenyl N1-substitution pattern carries distinct steric and electronic properties compared to 3,4-dimethylphenyl or unsubstituted phenyl analogs, affecting both potency and selectivity [3]. These structural divergences mean that procurement specifications must be compound-exact; substitution by any close analog—even within the pyrazolo[4,5-e]pyrimidine subclass—cannot be assumed to yield biologically equivalent outcomes.

[1-(2,4-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]benzylamine – Comparator-Based Quantitative Differentiation Evidence for Procurement Decision Support


C4 Substituent-Driven Target Class Divergence: Benzylamine vs. 3-Methylpiperidine in Pyrazolo[4,5-e]pyrimidine Core

The target compound and VU0080241 share an identical 1-(2,4-dimethylphenyl)pyrazolo[4,5-e]pyrimidine core but differ only at the C4 substituent: benzylamine (target) vs. 3-methylpiperidine (VU0080241). VU0080241 is a validated mGluR4 PAM with EC50 = 4.6 μM and shifts the glutamate concentration-response curve 11.8- to 27-fold leftward [1]. The benzylamine group in the target compound replaces the tertiary amine piperidine with a secondary amine capable of acting as both a hydrogen-bond donor and acceptor, a feature that is structurally more compatible with kinase hinge-region binding motifs than with the mGluR4 allosteric site, where the 3-methylpiperidine of VU0080241 occupies a lipophilic pocket [2]. This single-point substitution is expected to redirect the compound's target engagement from GPCR allosteric modulation toward ATP-competitive kinase inhibition, a functional divergence that cannot be predicted by core scaffold identity alone.

Kinase inhibitor GPCR allosteric modulator target selectivity

Pyrazolo[4,5-e]pyrimidine Core Regioisomer Selectivity Potential vs. Pyrazolo[1,5-a]pyrimidine CDK2 Inhibitors

The pyrazolo[4,5-e]pyrimidine core of the target compound is a distinct regioisomer from the pyrazolo[1,5-a]pyrimidine scaffold that has been extensively optimized for CDK2 inhibition. In the Schering-Plough patent series (US 2007/0281951 A1), pyrazolo[1,5-a]pyrimidine compounds achieved CDK2/cyclin A IC50 values as low as 0.020 μM and CDK2/cyclin E IC50 of 0.029 μM, demonstrating that the pyrazolo[1,5-a] regioisomer is a validated CDK2-targeting scaffold [1]. The pyrazolo[4,5-e]pyrimidine regioisomer, by contrast, presents a different spatial arrangement of nitrogen atoms within the bicyclic core, which alters the hydrogen-bonding pattern with the kinase hinge region and may confer distinct kinase selectivity profiles [2]. The SRC kinase inhibitor program demonstrated that pyrazolopyrimidine scaffold regioisomers can achieve exceptional selectivity (e.g., eCF506: >1000-fold selectivity for SRC over ABL at subnanomolar IC50) [3]. This supports the premise that the underexplored pyrazolo[4,5-e] regioisomer may offer selectivity advantages inaccessible to the pyrazolo[1,5-a] series.

CDK2 kinase selectivity scaffold hopping

N1-(2,4-Dimethylphenyl) Substitution: Steric and Electronic Differentiation from Alternative Dimethylphenyl Isomers

The 2,4-dimethylphenyl substitution pattern at N1 of the target compound is distinct from the 3,4-dimethylphenyl and 3,5-dimethylphenyl isomers found in related commercially available pyrazolo[4,5-e]pyrimidine analogs. Vendor library analysis reveals that the 3,5-dimethylphenyl isomer (e.g., [1-(3,5-dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl](methylethyl)benzylamine) and the 3,4-dimethylphenyl isomer (e.g., 1-(3,4-dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-ylbenzylamine) are available as separate catalog entries, indicating that the dimethyl substitution position is treated as a distinct chemical entity by commercial suppliers . In the mGluR4 PAM series, the 2,4-dimethylphenyl group was specifically selected for optimal activity; the 2-methyl group imposes steric restriction on the N1-phenyl ring conformation (increasing the dihedral angle with the pyrazolo-pyrimidine plane), while the 4-methyl group contributes to lipophilic pocket occupancy [1]. This specific substitution geometry cannot be replicated by 3,4- or 3,5-dimethylphenyl isomers and may be critical for achieving selective kinase binding.

SAR dimethylphenyl isomer target binding

Physicochemical Differentiation: Calculated Property Comparison with VU0080241

The replacement of VU0080241's 3-methylpiperidine with a benzylamine group in the target compound produces calculable changes in key physicochemical parameters relevant to both biochemical assay behavior and in vivo suitability. The target compound (C20H19N5, MW = 329.4) has a molecular weight 7.97 Da higher than VU0080241 (C19H23N5, MW = 321.42) . More critically, the benzylamine introduces one hydrogen-bond donor (NH), increasing the HBD count from 0 (VU0080241) to 1 (target compound). This change directly impacts membrane permeability predictions and CNS Multiparameter Optimization (MPO) scores, as HBD count is a key determinant in the Pfizer CNS MPO algorithm [1]. The benzyl group also increases calculated logP relative to the piperidine, and the phenyl ring provides additional π-stacking potential that may enhance binding to kinase hydrophobic pockets or aromatic-rich protein interfaces.

Lipinski properties CNS drug-likeness physicochemical profile

[1-(2,4-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]benzylamine – Evidence-Anchored Research and Industrial Application Scenarios


Kinase Selectivity Screening: Scaffold-Hopping from Pyrazolo[1,5-a]pyrimidine CDK2 Inhibitors to the Pyrazolo[4,5-e]pyrimidine Core

The pyrazolo[4,5-e]pyrimidine core of the target compound offers a structurally differentiated regioisomeric alternative to the extensively explored pyrazolo[1,5-a]pyrimidine CDK2 inhibitor scaffold [1]. Research groups engaged in kinase inhibitor discovery can deploy this compound as a representative member of the pyrazolo[4,5-e] series in broad kinase selectivity panels (e.g., DiscoverX KINOMEscan or Reaction Biology Corp HotSpot assays) to map the kinome interaction landscape of this underexplored regioisomer. The benzylamine C4 substituent provides a synthetic handle for further derivatization (e.g., N-alkylation, N-acylation, or reductive amination) that the tertiary amine of VU0080241 does not permit, making the target compound a more versatile starting point for focused kinase library synthesis . The benchmark comparator is the pyrazolo[1,5-a]pyrimidine series, where CDK2 IC50 values as low as 0.020 μM have been achieved . Given the absence of published kinase profiling data for this specific compound, initial screening should be conducted as an exploratory exercise with the expectation that selectivity profiles will differ from the pyrazolo[1,5-a] series due to altered hinge-region hydrogen-bonding geometry.

mGluR4 PAM Tool Compound Counter-Screening and C4-Substituent SAR Expansion

VU0080241 (C4 = 3-methylpiperidine) is an established mGluR4 PAM tool compound with EC50 = 4.6 μM and has been used extensively to probe mGluR4 function in Parkinson's disease, multiple sclerosis, and chronic pain models [1]. The target compound differs solely at the C4 substituent (benzylamine vs. 3-methylpiperidine) and can serve as a matched-pair comparator to interrogate the structure-activity relationship at the C4 position of the pyrazolo[4,5-e]pyrimidine core . Testing the target compound in parallel with VU0080241 in mGluR4 functional assays (calcium mobilization or β-arrestin recruitment) can determine whether the C4 benzylamine group retains, abolishes, or alters mGluR4 PAM activity. A negative result would confirm that C4 substitution is the critical determinant of mGluR4 activity within this scaffold, while any residual activity would guide the design of hybrid molecules combining kinase and mGluR4 pharmacology.

Physicochemical Property-Driven Lead Optimization: CNS vs. Peripheral Kinase Target Triage

The target compound's physicochemical profile—specifically the presence of one hydrogen-bond donor (benzylamine NH), molecular weight of 329.4, and calculated lipophilicity intermediate between VU0080241 and more lipophilic diaryl pyrazolo-pyrimidines—positions it at a decision-relevant property space for CNS drug discovery programs [1]. Using the Pfizer CNS MPO framework, the HBD = 1 and moderate MW of the target compound predict a borderline CNS MPO score that can be modulated through further derivatization . Medicinal chemistry teams can use this compound to benchmark the effect of adding a hydrogen-bond donor to the pyrazolo[4,5-e]pyrimidine core on parallel artificial membrane permeability assay (PAMPA) permeability, MDCK-MDR1 efflux ratio, and in vivo brain-to-plasma ratio (Kp). The comparator VU0080241 (HBD = 0, MW = 321.42) serves as the matched-pair control for isolating the HBD effect on CNS penetration . This scenario is most relevant for organizations pursuing kinase targets where CNS exposure is either desired (e.g., glioblastoma, neurodegenerative disease) or must be avoided (peripheral oncology).

Commercial Screening Library Procurement: Positional Isomer Quality Control and Catalog Differentiation

Multiple dimethylphenyl positional isomers of pyrazolo[4,5-e]pyrimidine benzylamine derivatives are listed in commercial screening catalogs, including the 3,4-dimethylphenyl and 3,5-dimethylphenyl variants [1]. For high-throughput screening (HTS) facilities and compound management groups, the 2,4-dimethylphenyl isomer (target compound, CAS 393784-36-6) must be procured and registered as a distinct chemical entity with its own unique identifier, as the dimethyl substitution pattern may influence both biological activity and analytical quality control parameters (HPLC retention time, NMR chemical shifts, melting point). The CAS number (393784-36-6) and molecular formula (C20H19N5, MW 329.4) serve as unambiguous identifiers for procurement specification . This scenario also supports cheminformatic analyses where the 2,4-dimethylphenyl substitution pattern is used as a substructure filter to query internal compound collections for related analogs that may have been acquired under different catalog numbers.

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